3-((2-Chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one

CAS No.: 30707-68-7

Cat. No.: VC2901178

Molecular Formula: C15H8Cl4N4O3

Molecular Weight: 434.1 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 30707-68-7 |

|---|---|

| Molecular Formula | C15H8Cl4N4O3 |

| Molecular Weight | 434.1 g/mol |

| IUPAC Name | 5-(2-chloro-5-nitrophenyl)imino-2-(2,4,6-trichlorophenyl)pyrazolidin-3-one |

| Standard InChI | InChI=1S/C15H8Cl4N4O3/c16-7-3-10(18)15(11(19)4-7)22-14(24)6-13(21-22)20-12-5-8(23(25)26)1-2-9(12)17/h1-5H,6H2,(H,20,21) |

| Standard InChI Key | KONNKNHQEUEYPZ-UHFFFAOYSA-N |

| SMILES | C1C(=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NN(C1=O)C3=C(C=C(C=C3Cl)Cl)Cl |

| Canonical SMILES | C1C(=NC2=C(C=CC(=C2)[N+](=O)[O-])Cl)NN(C1=O)C3=C(C=C(C=C3Cl)Cl)Cl |

Introduction

Chemical Identity and Structural Characteristics

3-((2-Chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one represents a substituted pyrazolone derivative with a complex molecular structure. The compound is identified by various synonyms in chemical databases and literature, reflecting its structural complexity and the different naming conventions used in organic chemistry.

Chemical Identifiers

The compound is definitively identified through several standard chemical identifiers, allowing for unambiguous recognition across different chemical databases and literature sources. These identifiers are crucial for researchers seeking to work with or study this specific molecule.

Table 1: Primary Chemical Identifiers

| Identifier Type | Value |

|---|---|

| CAS Number | 30707-68-7 |

| Molecular Formula | C₁₅H₈Cl₄N₄O₃ |

| Molecular Weight | 434.06 g/mol |

| EINECS Number | 250-303-9 |

| Standard InChIKey | KONNKNHQEUEYPZ-UHFFFAOYSA-N |

| Canonical SMILES | C1C(=NC2=C(C=CC(=C2)N+[O-])Cl)NN(C1=O)C3=C(C=C(C=C3Cl)Cl)Cl |

The compound is also known by several synonyms, including 5-[(2-chloro-5-nitrophenyl)amino]-2,4-dihydro-2-(2,4,6-trichlorophenyl)-3H-pyrazol-3-one, 5-(2-chloro-5-nitroanilino)-2-(2,4,6-trichlorophenyl)-1H-pyrazol-3-one, and 1-(2',4',6'-trichlorophenyl)-3-(2'-chloro-5'-nitroanilino)-5-pyrazolone .

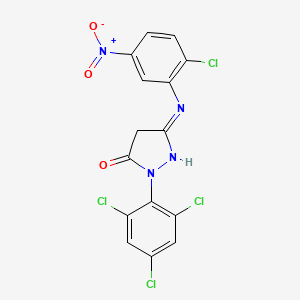

Structural Features

The structural architecture of this compound consists of several key components:

-

A pyrazolone core (five-membered heterocyclic ring with two nitrogen atoms)

-

A 2,4,6-trichlorophenyl substituent at the N1 position

-

A 2-chloro-5-nitrophenyl amino group at the C3 position

-

A ketone group at the C5 position

This structure results in a molecule with significant steric complexity and multiple potential sites for chemical interactions, particularly through the electronegative chlorine atoms, the nitro group, and the nitrogen atoms in the pyrazole ring . The presence of multiple electron-withdrawing groups contributes to the compound's distinctive chemical behavior and reactivity profile.

Physicochemical Properties

Understanding the physicochemical properties of 3-((2-Chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one is essential for researchers interested in its applications and handling requirements. These properties determine its behavior in various environments and chemical reactions.

Basic Physical Properties

Table 2: Physical and Chemical Properties

| Property | Value | Determination Method |

|---|---|---|

| Physical Appearance | Yellow powder | Experimental observation |

| Density | 1.74±0.1 g/cm³ | Predicted |

| Melting Point | 274-278°C | Experimental (solvent: methanol) |

| Boiling Point | 538.7±60.0°C | Predicted |

| pKa | 1.63±0.50 | Predicted |

| Storage Condition | 2-8°C | Recommended for stability |

The compound's high melting point indicates significant intermolecular forces, likely resulting from the multiple chlorine substituents and potential for hydrogen bonding through the amino group. The relatively low pKa value suggests acidic character, which is consistent with the electron-withdrawing effects of the chlorine and nitro substituents .

| Manufacturer/Supplier | Product Identifier | Purity | Package Size | Price (USD) |

|---|---|---|---|---|

| AK Scientific | 3245AB | Not specified | 250mg | $407 |

| Matrix Scientific | 092456 | 95+% | 1g | $588 |

| Matrix Scientific | 092456 | 95+% | 250mg | $265 |

| American Custom Chemicals Corporation | HCH0009459 | 95.00% | 5g | $909.56 |

| Alichem | 30707687 | Not specified | 1g | $400 |

| RR Scientific | R181256 | 98% | Various (1g-100g) | Not specified |

The price range reflects the compound's specialized nature and relatively complex synthesis, with costs typically exceeding $250 USD for even small quantities . The availability in various package sizes, from 250mg to 100g, suggests the compound is used in relatively small quantities for research or as an intermediate, rather than in bulk industrial applications.

Market Positioning

The compound appears to be positioned primarily as a research chemical or specialized intermediate, based on:

-

The relatively high cost per gram

-

The availability in small package sizes

-

The limited documented applications

-

The high purity specifications (95-98%)

This positioning is consistent with its use in early-stage research or specialized synthesis applications, rather than large-scale industrial processes .

Applications and Research Context

General Applications of Pyrazole Derivatives

Pyrazole derivatives as a class have demonstrated a wide range of pharmacological activities, making them important scaffolds in medicinal chemistry:

"Pyrazole and its derivatives are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities."

The diverse biological activities of pyrazole derivatives include:

-

Antibacterial properties

-

Antifungal effects

-

Anti-inflammatory activity

-

Analgesic properties

-

Anticancer potential

-

Antiviral activity

These properties make pyrazole derivatives valuable starting points for drug discovery programs across multiple therapeutic areas .

Specific Applications of Chlorinated Pyrazoles

Chlorinated pyrazole derivatives, which structurally resemble the compound under review, have shown particular promise in certain applications:

"Some synthesized compounds containing chlorine and fluorinated groups situated at different positions of the phenyl nucleus have shown similar activities to those of the origine drugs."

The presence of electron-attracting groups, such as the chlorine atoms and nitro group in 3-((2-Chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one, may confer specific biological activities or chemical properties that make the compound valuable in particular synthetic pathways or as a pharmacophore in drug design .

Research Context

The limited but specialized commercial availability suggests that 3-((2-Chloro-5-nitrophenyl)amino)-1-(2,4,6-trichlorophenyl)-1H-pyrazol-5(4H)-one has specific applications in research contexts, potentially including:

-

As a building block in the synthesis of more complex molecules

-

As a research tool in studies investigating structure-activity relationships of pyrazole derivatives

-

As a precursor in the development of potential agrochemicals or pharmaceuticals

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume